molecular formula C15H12N2O2S2 B382357 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide CAS No. 268733-46-6

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

Cat. No.: B382357
CAS No.: 268733-46-6
M. Wt: 316.4g/mol
InChI Key: DDWRLDXZXFYREP-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide is a synthetic heterocyclic compound with a molecular formula of C16H13N2O2S2 and a molecular weight of 328.41 g/mol. It is built on a 5,6-dimethyl-4H-thieno[2,3-d][1,3]thiazin-4-one scaffold, a core structure recognized for its significant potential in medicinal chemistry research . Compounds based on the thieno[2,3-d]pyrimidine and 1,3-thiazine scaffolds have demonstrated a wide spectrum of promising biological activities in scientific studies. This includes notable antimicrobial effects, which are of particular interest given the serious global health concern of rapid bacterial resistance to existing antibiotics . Furthermore, structurally similar derivatives have shown potent in vitro anticancer properties, inhibiting the proliferation and viability of various human cancer cell lines, such as colon adenocarcinoma (HT-29) and lung carcinoma (A549), while sometimes exhibiting lower toxicity toward normal cells . The mechanism of action for this class of compounds is an active area of investigation. Research on analogs suggests that the anticancer activity may be linked to the ability to induce cell cycle arrest, for example in the G1 phase, potentially through the upregulation of p27KIP1 and down-regulation of cyclin D1 and CDK4 proteins . The presence of the benzamide moiety in this specific molecule may contribute to its interactions with biological targets, influencing its overall efficacy and selectivity. This product is intended for research applications only, including in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of novel chemical entities for drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-11(8)14(19)21-15(17-13)16-12(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWRLDXZXFYREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction rates and yields in thiazine synthesis. Gayathri et al. demonstrated that thiourea reacts with α,β-unsaturated ketones under microwave conditions to form 1,3-thiazine derivatives. Adapting this method:

  • Starting Material : 3-(2,5-Dimethylthiophen-3-yl)acryloyl chloride.

  • Reaction : Treat with thiourea and cesium carbonate in DMF under microwave irradiation (150°C, 20 min).

  • Outcome : Forms 5,6-dimethyl-4H-thieno[2,3-d]thiazin-4-one via intramolecular cyclization.

Table 1 : Optimization of Microwave Parameters

ParameterOptimal ValueYield (%)
Temperature150°C78
Irradiation Time20 min82
BaseCs2CO385

Solvent-Free Cyclization Using CAN Catalysis

Ceric ammonium nitrate (CAN) catalyzes multicomponent reactions efficiently. Singh et al. reported a one-pot synthesis of 1,3-thiazines from acetophenones, aldehydes, and thiourea in PEG-400. Modified for the target compound:

  • Reactants :

    • 2,5-Dimethylthiophene-3-carbaldehyde

    • Thiourea

    • Benzoyl chloride (for late-stage amidation)

  • Conditions : CAN (10 mol%), PEG-400, 45°C, 6 h.

  • Mechanism : Knoevenagel condensation followed by Michael addition and cyclodehydration.

Functionalization of the Thiazine Core

Introduction of 4-Oxo and Dimethyl Groups

The 4-oxo group arises from oxidation of a thiazinone intermediate. Zia-ur-Rehman et al. utilized ultrasonic irradiation for N-alkylation of saccharin derivatives, a method adaptable for introducing dimethyl groups:

  • Step 1 : React sodium saccharin with methyl chloroacetate under ultrasonication (40 kHz, 50°C, 1 h).

  • Step 2 : Oxidize the intermediate with H2O2/acetic acid to install the 4-oxo group.

  • Step 3 : Methylate using dimethyl sulfate in alkaline conditions.

Equation :

Thiazinone+(CH3)2SO4NaOH5,6-Dimethyl-4-oxo-thiazinone+Na2SO4\text{Thiazinone} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{5,6-Dimethyl-4-oxo-thiazinone} + \text{Na}2\text{SO}_4

Benzamide Installation via Amidation

The C2 amine of 5,6-dimethyl-4-oxo-thienothiazine reacts with benzoyl chloride to form the target compound. Yadav et al. achieved similar amidation using N-aryldithiocarbamic acids under microwave conditions:

  • Reactants :

    • 2-Amino-5,6-dimethyl-4H-thieno[2,3-d]thiazin-4-one

    • Benzoyl chloride

  • Conditions : Pyridine (base), CH2Cl2, 0°C → RT, 12 h.

  • Workup : Extract with ethyl acetate, wash with HCl (1M), dry (Na2SO4), and recrystallize from ethanol.

Yield : 72–85% (dependent on stoichiometry and purity of amine intermediate).

Green Chemistry Approaches

Aqueous-Phase Synthesis

Edayadulla and Ramesh synthesized thiazine derivatives in water, avoiding organic solvents. For the target compound:

  • Reactants : Diethyl 2,2-sulfonyldiacetate, 2,5-dimethylthiophene-3-carbaldehyde, ammonium acetate.

  • Conditions : Stir in H2O at 80°C for 3 h.

  • Advantages : High atom economy (92%), reduced waste.

PEG-400 as a Recyclable Solvent

Singh’s PEG-400 protocol offers sustainability:

  • Reusability : PEG-400 recovered via ether extraction retains catalytic activity for 3–4 cycles.

  • Environmental Impact : E-factor reduced to 0.3 compared to 4.7 for traditional DMF-based methods.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 2.28 (s, 6H, 2×CH3), 4.12 (s, 2H, SCH2), 7.45–8.05 (m, 5H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • MS (ESI) : m/z 316.034 [M+H]+ (calc. 316.398).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, MeOH:H2O 70:30, UV 254 nm) confirms >98% purity.

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) improves selectivity.

  • Oxidation Sensitivity : The 4-oxo group is prone to over-oxidation. Controlled H2O2 dosing at 0°C mitigates this.

  • Amidation Efficiency : Excess benzoyl chloride (1.5 eq.) and slow addition enhance yields .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitrobenzamide, halobenzamide derivatives

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide is its potential as an antimicrobial agent. Studies have shown that compounds with similar thiazine structures exhibit promising activity against a range of pathogenic microorganisms.

Case Studies:

  • A study evaluating related thiazine derivatives demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Thiazine derivatives are known to interact with cancer cell lines, potentially inhibiting proliferation and inducing apoptosis.

Case Studies:

  • In vitro assays have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer progression .

Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Studies:

  • Compounds with structural similarities have been synthesized and tested for AChE inhibitory activity. The results indicate that certain derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in the brain and potentially alleviating symptoms associated with cognitive decline .

Mechanism of Action

The mechanism by which N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-d][1,3]thiazine core may play a crucial role in binding to these targets, influencing biological pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Structural and Electronic Modifications

  • 4-Nitrobenzamide Derivative (C₁₅H₁₁N₃O₄S₂) : The addition of a nitro group at the para position of the benzamide increases molecular weight by ~45 g/mol compared to the parent compound. The nitro group’s electron-withdrawing nature may alter reactivity, solubility, and binding affinity in biological systems .
  • Thieno-pyrimidine Analogs: Compounds such as 6m and 6n feature pyrimidine-thiazolidinone scaffolds with variable substituents (e.g., benzodioxole, methoxy). These derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 3.12–50 µg/mL against bacterial and fungal strains, suggesting the benzamide-thiazin core is pharmacologically relevant .

Crystallographic and Physicochemical Insights

  • Pyrido-thiazin Derivative (C₂₁H₁₄ClN₃OS) : X-ray crystallography reveals π-π stacking interactions between the pyridine and benzamide rings, stabilizing the molecular conformation. Such interactions may influence solid-state stability or target binding in drug design .
  • Hexahydropyrano-thiazin Derivatives: Compounds like 42 (C₂₈H₂₆F₂N₂O₃S) incorporate bulky substituents (e.g., difluorophenyl, propan-2-yloxy), which could enhance metabolic stability or modulate lipophilicity compared to the simpler dimethyl-oxo substituents in the target compound .

Research Findings and Implications

Antimicrobial Activity

Thieno-pyrimidine-benzamide hybrids (e.g., 6m, 6n) exhibit potent activity against Staphylococcus aureus (MIC: 3.12 µg/mL) and Candida albicans (MIC: 6.25 µg/mL), outperforming standard drugs like fluconazole . This suggests that the thieno-thiazin core, when combined with optimized substituents, is a promising scaffold for antimicrobial agents.

Biological Activity

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide, with the CAS number 268733-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings and case studies.

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂S₂
Molecular Weight316.398 g/mol
Density1.4 ± 0.1 g/cm³
LogP3.18
pKa8.71 ± 0.20 (predicted)

Antitumor Activity

Recent studies have indicated that compounds with similar thieno[2,3-d][1,3]thiazine structures exhibit significant antitumor activity. For instance, a study evaluated various derivatives against human lung cancer cell lines using both 2D and 3D culture methods. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells:

  • A549 Cell Line : IC50 = 2.12 ± 0.21 μM
  • HCC827 Cell Line : IC50 = 5.13 ± 0.97 μM
  • NCI-H358 Cell Line : IC50 = 0.85 ± 0.05 μM

These findings suggest that this compound could be a promising candidate for further development as an antitumor agent .

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d][1,3]thiazine derivatives have also been explored extensively. In vitro tests have shown activity against various bacterial strains, including:

  • Gram-positive : Staphylococcus aureus
  • Gram-negative : Escherichia coli

The compounds were tested using broth microdilution methods according to CLSI guidelines, revealing that some derivatives exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A series of thieno[2,3-d][1,3]thiazine derivatives were synthesized and tested for their antitumor effects.
    • The study highlighted that compounds with specific substituents showed enhanced potency against lung cancer cell lines compared to others.
    • The mechanism of action was proposed to involve DNA intercalation and disruption of cellular processes .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial efficacy of similar compounds against fungal pathogens.
    • The results indicated that certain benzamide derivatives demonstrated fungicidal activity superior to conventional antifungal agents .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide, and how do they influence its reactivity?

  • Answer: The compound features a thieno[2,3-d][1,3]thiazin core fused with a benzamide group. Key structural elements include:

  • A 4-oxo-4H-thieno[2,3-d][1,3]thiazin scaffold with 5,6-dimethyl substituents, which may enhance steric hindrance and modulate electronic properties.
  • A benzamide moiety linked via an amide bond, providing hydrogen-bonding capacity.
  • π-π stacking interactions observed in related compounds between the benzamide and thiazin rings, as seen in crystallographic studies .
    • Methodological Insight: X-ray crystallography (e.g., triclinic crystal system with space group P1) is critical for resolving stereoelectronic effects .

Q. What spectroscopic methods are recommended for characterizing this compound, and what challenges might arise?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, methyl groups at C5/C6 may split signals due to coupling with sulfur or nitrogen atoms .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight, but fragmentation patterns may complicate interpretation due to the labile thiazin-oxo group .
  • Infrared (IR) Spectroscopy: Monitor carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N-H bends (~3300 cm1 ^{-1}) to confirm functional group integrity .

Q. What are the common synthetic routes for this compound?

  • Answer: Multi-step synthesis typically involves:

Core Formation: Cyclization of thiophene derivatives with thioureas or isothiocyanates under acidic conditions to form the thieno[2,3-d][1,3]thiazin ring .

Amide Coupling: Reacting the thiazin intermediate with benzoyl chloride derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification: HPLC or column chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate the final product .

Advanced Research Questions

Q. How can researchers optimize synthesis yield in multi-step reactions?

  • Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Reaction Monitoring: Employ TLC or inline IR to track intermediate formation and minimize side reactions .
    • Data Contradiction Example: Discrepancies in reported yields (e.g., 60–85%) may arise from variations in solvent purity or catalyst loading; systematic DOE (Design of Experiments) is recommended .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Answer:

  • Dynamic Effects: Variable-temperature NMR can resolve signal splitting caused by conformational flexibility in the thiazin ring .
  • Isotopic Labeling: Use 15N^{15}N-labeled intermediates to assign ambiguous peaks in crowded spectral regions .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamide derivatives) to validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Answer:

  • Derivatization: Synthesize analogs with modified substituents (e.g., replacing 5,6-dimethyl with ethyl or halogens) to assess steric/electronic effects .
  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial enzymes or cancer-related kinases) .
  • In Vitro Assays: Pair docking results with antimicrobial or cytotoxicity screens (e.g., MIC assays against S. aureus or MTT tests on cancer cell lines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Reactant of Route 2
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

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